8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyethyl group at the 4th position, and a methoxy group at the 5th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of 8-bromo-4-(2-oxoethyl)-5-methoxy-4aH-quinolin-2-one.
Reduction: Formation of 8-bromo-4-(2-hydroxyethyl)-5-methoxy-1,2,3,4-tetrahydroquinolin-2-one.
Substitution: Formation of 8-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to interact with various biological targets, making them promising candidates for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent against bacterial and fungal infections. It is also being explored for its anticancer activity, particularly in targeting specific cancer cell lines .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its quinoline core .
Mechanism of Action
The mechanism of action of 8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the quinoline ring can enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
8-Bromo-4-chloroquinoline: Similar in structure but with a chlorine atom instead of a hydroxyethyl group.
8-Bromo-4-(2-chlorophenyl)-N-(2-hydroxyethyl)-6-methyl-1,3-dioxo-1,2,3,6-tetrahydropyrrolo[3,4-e]indole-7-carboxamide: Contains additional functional groups and a more complex structure.
Uniqueness: 8-Bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methoxy groups on the quinoline ring enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12BrNO3 |
---|---|
Molecular Weight |
298.13 g/mol |
IUPAC Name |
8-bromo-4-(2-hydroxyethyl)-5-methoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C12H12BrNO3/c1-17-9-3-2-8(13)12-11(9)7(4-5-15)6-10(16)14-12/h2-3,6,11,15H,4-5H2,1H3 |
InChI Key |
JMPIRQBTUWUMAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=NC(=O)C=C(C12)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.